

# Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Morpholino Oligonucleotides

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## Compound of Interest

Compound Name: *N*-DMTr-morpholino-U-5'-O-phosphoramidite

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Audience: Researchers, scientists, and drug development professionals.

Introduction Morpholino oligonucleotides (PMOs) are synthetic nucleic acid analogs that have a neutral phosphorodiamidate linkage and a morpholine ring instead of the natural sugar-phosphate backbone.[1][2] This structure makes them resistant to nucleases and uncharged at physiological pH, which contributes to their high specificity and stability in biological systems.[1][2][3] PMOs function via steric blocking of their target mRNA, inhibiting translation or modifying pre-mRNA splicing, making them a powerful tool in functional genomics and as therapeutic agents.[2][4]

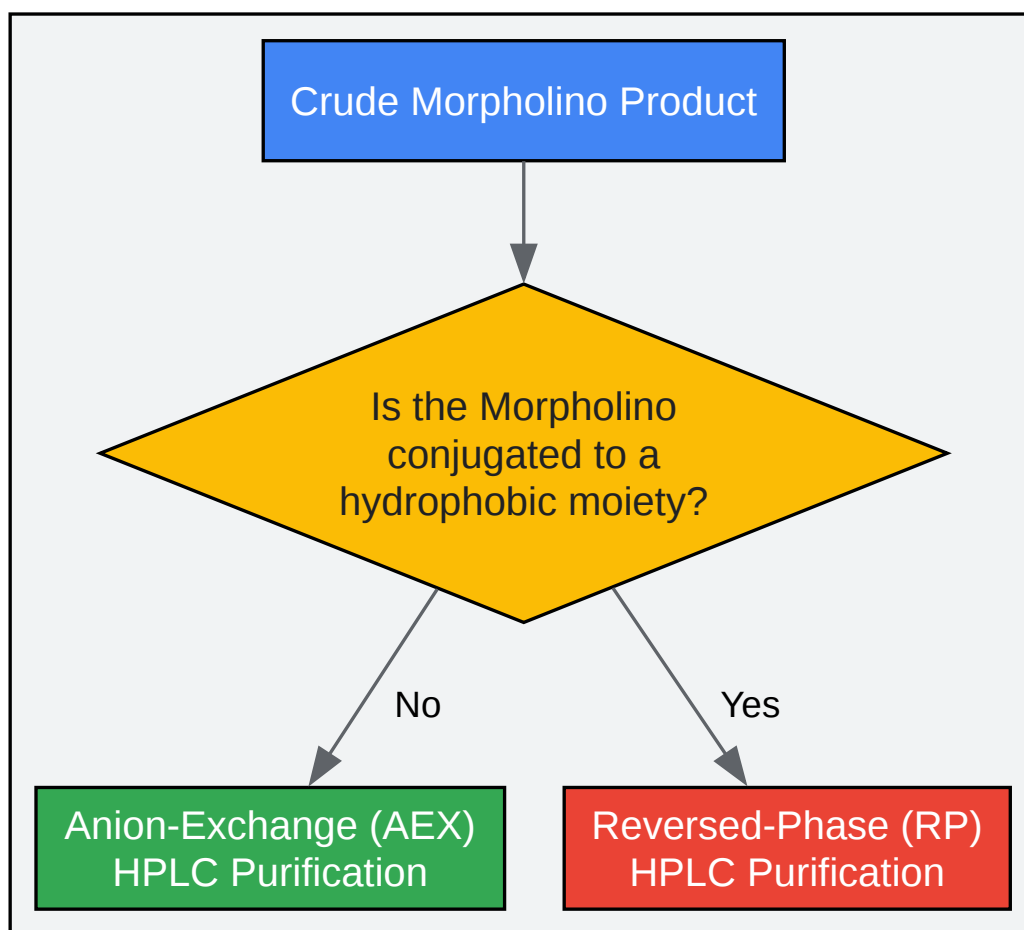
During solid-phase synthesis, inefficiencies in coupling and deprotection steps can lead to the accumulation of impurities, such as truncated sequences (n-1) and deletion sequences.[1] For many applications, especially therapeutic or advanced molecular biology experiments, high purity of the full-length oligo is critical.[5][6] High-Performance Liquid Chromatography (HPLC) is a robust method for purifying morpholinos to achieve the high purity required for these sensitive applications.[7][8] This document outlines the primary HPLC strategies and provides detailed protocols for the purification of both unmodified and conjugated morpholino oligos.

# HPLC Purification Strategies for Morpholino Oligonucleotides

The choice of HPLC method depends primarily on the chemical properties of the morpholino oligo, specifically whether it is unmodified or conjugated to another moiety like a peptide or a fluorophore.

- **Anion-Exchange (AEX) HPLC:** This is the most effective method for purifying standard, unmodified morpholinos.[1] Although the morpholino backbone is uncharged, under basic conditions (high pH), the guanine (G) and thymine (T) bases become deprotonated, imparting a net negative charge to the molecule.[1][9] This allows the morpholino to bind to a positively charged anion-exchange column. Elution is achieved using a salt gradient, which separates the full-length product from shorter, less charged impurities.[9] This method provides excellent resolution for impurities that differ in length, especially if the missing residue is a G or T.[1]
- **Reversed-Phase (RP) HPLC:** This technique separates molecules based on their hydrophobicity.[10][11] While RP-HPLC generally offers poor resolution for separating unmodified morpholino species, it is highly effective for purifying morpholinos that have been conjugated to a hydrophobic molecule, such as a peptide, a tracking dye, or other functional groups.[6][8][12] The hydrophobic conjugate is retained more strongly on the C8 or C18 column than the unconjugated, more polar morpholino, allowing for efficient separation.[10][12]

Below is a decision-making workflow for selecting the appropriate HPLC purification strategy.



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Caption: Logic diagram for selecting the appropriate HPLC method for Morpholino purification.

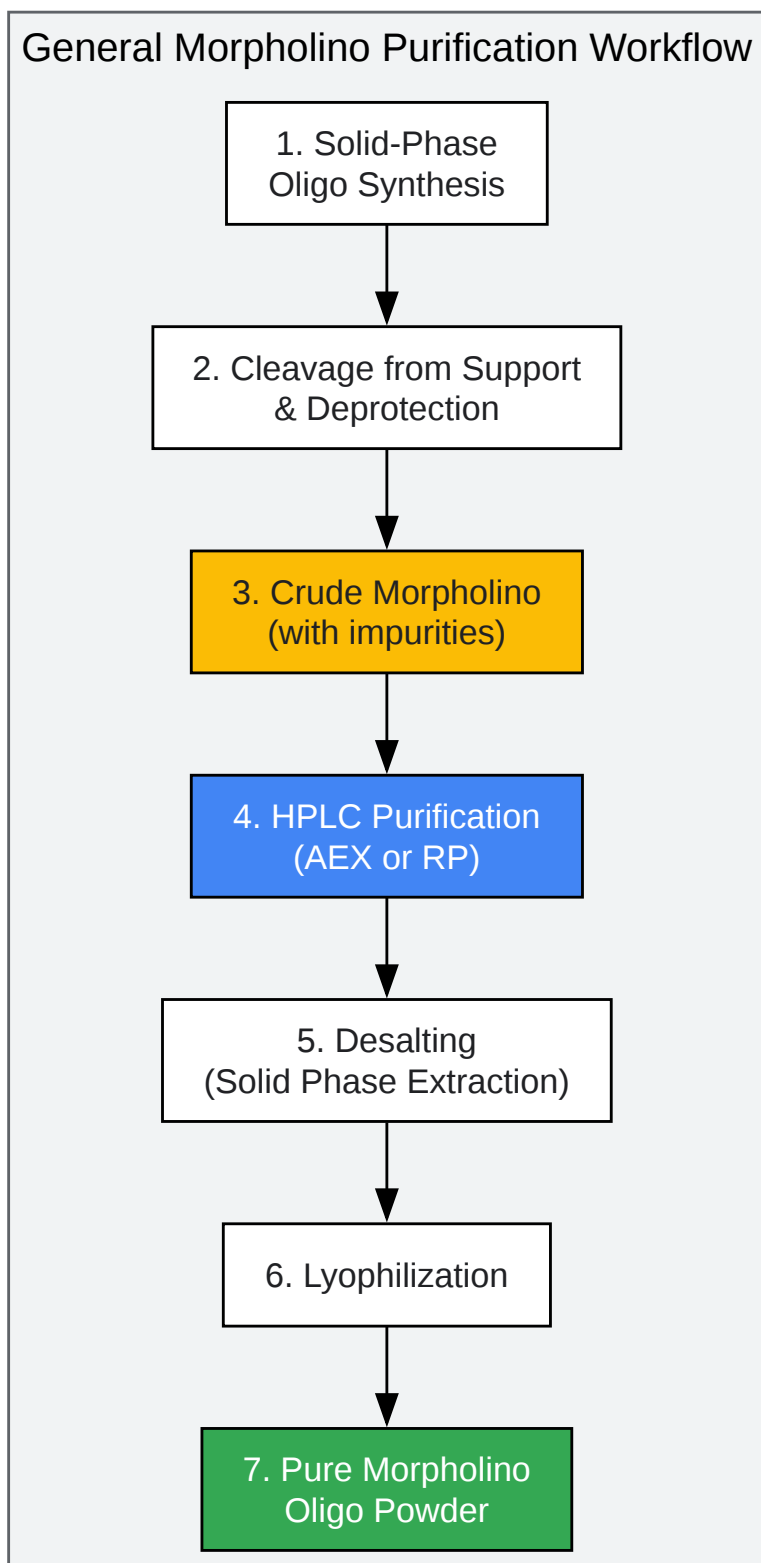
## Data Presentation: Comparison of HPLC Methods

The following table summarizes the performance and application of the two primary HPLC methods for morpholino purification.

| Feature             | Anion-Exchange (AEX) HPLC   | Reversed-Phase (RP) HPLC   |
|---------------------|---|--|
| Principle           | Separation based on charge at high pH (deprotonated G and T bases).[1]                      | Separation based on hydrophobicity.[10]  |
| Primary Application | Unmodified Morpholino Oligos. [1]   | Morpholino conjugates (e.g., peptides, fluorophores).[6][12]                                       |
| Typical Purity      | >90%[1]   | >85% (can be higher depending on the conjugate). [8]   |
| Resolution          | Excellent for resolving different length species (n vs. n-1).[1]                            | Poor for unmodified morpholinos; excellent for separating conjugated vs. unconjugated species.[12] |
| Key Advantage       | Directly purifies full-length product from synthesis failure sequences.[1]                  | Efficiently removes unconjugated morpholinos from the final conjugated product.[12]                |
| Limitations         | Poorly resolves impurities with identical charge character (e.g., missing A or C bases).[1] | Resolution decreases with increasing oligo length for unmodified oligos.[6][10]                    |

## Experimental Protocols

The overall workflow for morpholino purification involves the initial synthesis, followed by HPLC purification and subsequent processing to yield a pure, salt-free product.



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Caption: A high-level overview of the morpholino synthesis and purification workflow.

# Protocol 1: Anion-Exchange HPLC Purification of Unmodified Morpholinos

This protocol is designed for the purification of standard morpholino oligos by leveraging the charge imparted by G and T bases at high pH.[\[1\]\[9\]](#)

## 1. Materials and Equipment:

- HPLC system with a gradient pump and UV detector.
- Anion-exchange column (e.g., quaternary alkylammonium packing).[\[9\]\[12\]](#)
- Mobile Phase A: Low-salt buffer at high pH (e.g., 20 mM Tris, pH 10.5).
- Mobile Phase B: High-salt buffer at high pH (e.g., 20 mM Tris, 1.0 M NaCl, pH 10.5).
- Crude, deprotected morpholino oligonucleotide.
- Solid-phase extraction (SPE) cartridge for desalting.[\[1\]](#)
- Lyophilizer.

## 2. Sample Preparation:

- Dissolve the crude morpholino pellet in Mobile Phase A or HPLC-grade water to a suitable concentration (e.g., 10-20 OD/mL).[\[9\]\[12\]](#)
- Filter the sample through a 0.22 µm syringe filter to remove particulates.

## 3. HPLC Method:

- Column Equilibration: Equilibrate the anion-exchange column with 100% Mobile Phase A for at least 10 column volumes or until the baseline is stable.
- Injection: Inject the prepared sample onto the column.
- Elution Gradient: Elute the bound morpholinos using a linear salt gradient.

- Flow Rate: 1.0 mL/min (for analytical column).
- Detection: Monitor UV absorbance at 260 nm.[9]
- Gradient Profile (Example):
  - 0-5 min: 0% B
  - 5-45 min: 0% to 100% B
  - 45-50 min: 100% B
  - 50-55 min: 100% to 0% B
- Fraction Collection: Collect the fractions corresponding to the main, well-resolved peak, which represents the full-length morpholino oligo.[9]

#### 4. Post-Purification Processing:

- Desalting: Pool the collected fractions and pass them through a desalting SPE cartridge according to the manufacturer's protocol to remove the high concentration of salt.[1][9]
- Lyophilization: Freeze-dry the desalted solution to obtain the final purified morpholino as a white, salt-free solid.[1][9]

## Protocol 2: Reversed-Phase HPLC Purification of Peptide-Morpholino Conjugates

This protocol is optimized for separating a hydrophobically modified morpholino (e.g., peptide conjugate) from the unreacted, hydrophilic morpholino.[12]

#### 1. Materials and Equipment:

- HPLC system with a gradient pump and UV detector.
- Reversed-phase column (e.g., C8 or C18, 5  $\mu$ m particle size).[13][14]
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.[14]

- Mobile Phase B: 100% Acetonitrile.
- Crude conjugation reaction mixture.
- Lyophilizer.

## 2. Sample Preparation:

- Dissolve the crude conjugation reaction mixture in Mobile Phase A.
- Filter the sample through a 0.22  $\mu\text{m}$  syringe filter.

## 3. HPLC Method:

- Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
- Injection: Inject the prepared sample onto the column.
- Elution Gradient: Elute the components using an acetonitrile gradient. The more hydrophobic peptide-morpholino conjugate will elute later than the unconjugated morpholino.
  - Flow Rate: 1.0 mL/min (for analytical column).
  - Detection: Monitor UV absorbance at 260 nm.[\[13\]](#)
  - Gradient Profile (Example):
    - 0-5 min: 5% B
    - 5-35 min: 5% to 50% B
    - 35-40 min: 50% to 95% B
    - 40-45 min: 95% to 5% B
- Fraction Collection: Collect the peak corresponding to the peptide-morpholino conjugate. The unconjugated morpholino should elute earlier in the gradient.

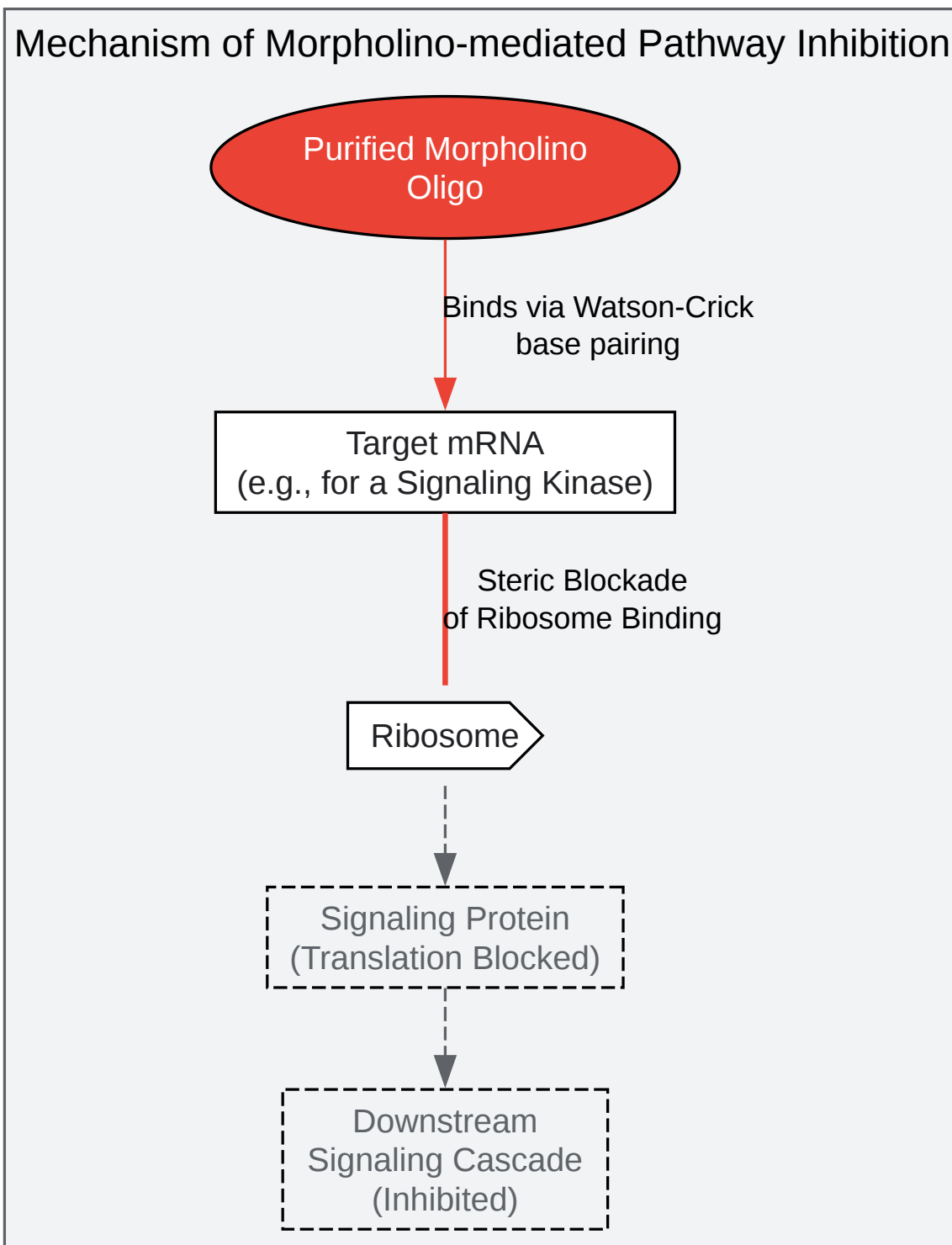
#### 4. Post-Purification Processing:

- Lyophilization: The TEAA buffer is volatile. Repeatedly lyophilize the collected fractions (re-dissolving in water between cycles if necessary) to remove the buffer and obtain the purified conjugate.[14]

## Application: Morpholinos in Signaling Pathway Analysis

Purified morpholinos are essential for accurately studying cellular signaling pathways. By specifically blocking the translation of a target protein (e.g., a kinase, receptor, or transcription factor), researchers can investigate the downstream effects and elucidate the protein's role in a given pathway.[2] High purity ensures that the observed phenotype is a direct result of knocking down the target protein and not due to off-target effects from synthesis impurities.

## Mechanism of Morpholino-mediated Pathway Inhibition



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Caption: How Morpholinos block protein translation to inhibit a signaling pathway.

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